1-(3-Bromo-5-fluoropyridin-2-yl)ethanone
Overview
Description
1-(3-Bromo-5-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 5-position of the pyridine ring, with an ethanone group attached to the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination and fluorination of pyridine derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure the selective substitution of bromine and fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
1-(3-Bromo-5-fluoropyridin-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The ethanone group can undergo nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- 2-Acetyl-6-bromopyridine
Comparison: 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in chemical synthesis .
Properties
IUPAC Name |
1-(3-bromo-5-fluoropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIYJAQZUWFJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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